molecular formula C13H15N3O2 B2991503 ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-27-9

ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

Numéro de catalogue: B2991503
Numéro CAS: 126800-27-9
Poids moléculaire: 245.282
Clé InChI: FDMOSFOMUJIVII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound characterized by a 1,2,3-triazole core substituted at position 1 with a 3-methylbenzyl group and at position 4 with an ethyl carboxylate moiety. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted "click chemistry" method , and its derivatives are explored for applications ranging from enzyme inhibition to anticancer activity .

Propriétés

IUPAC Name

ethyl 1-[(3-methylphenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-9-16(15-14-12)8-11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMOSFOMUJIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Chemistry: Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.

Comparaison Avec Des Composés Similaires

Key Insights :

  • Positional Isomerism : The 3-methylbenzyl group in the target compound may confer distinct steric and electronic effects compared to para-substituted analogs like .
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., ) enhance stability and target affinity but may reduce solubility.

Variations in the Ester Group

Replacing the ethyl carboxylate with other ester or acid groups alters bioavailability and reactivity:

Compound Name Ester/Acid Group Molecular Weight (g/mol) Key Findings
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Carboxylic acid 290.66 Demonstrates potent antiproliferative activity (68.09% growth inhibition in NCI-H522 lung cancer cells) due to enhanced hydrogen-bonding capacity .
Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate Methyl ester 253.21 Lower hydrolytic susceptibility compared to ethyl esters; preferred for in vitro assays .

Key Insights :

  • Ester vs. Acid : Carboxylic acid derivatives exhibit stronger target engagement but poorer membrane permeability, while esters balance stability and bioavailability .

Key Insights :

  • Substituent-Driven Selectivity : Bulky groups (e.g., 2-chlorophenyl in ) may hinder target binding, while electron-deficient groups (e.g., nitro in ) enhance reactivity.
  • Hybrid Scaffolds : Combining triazoles with heterocycles like furazan () or pyridine () improves target specificity.

Activité Biologique

Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its versatility in drug design. The molecular formula is C13H15N3O2C_{13}H_{15}N_3O_2 with a molecular weight of approximately 233.28 g/mol. The presence of the carboxylate group and the 3-methylbenzyl substituent enhances its interaction with biological targets.

Synthesis

The synthesis of ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, a process often catalyzed by copper(I) ions. This method is favored for its efficiency and mild reaction conditions.

Biological Activity Overview

Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate exhibits several biological activities:

  • Antimicrobial Activity : Various studies have indicated that triazole derivatives possess significant antibacterial and antifungal properties. Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against several microbial strains.
  • Antiviral Potential : Research suggests that triazole compounds can inhibit viral replication. For instance, studies have indicated that triazole derivatives can inhibit the SARS-CoV-2 spike protein and other viral enzymes, demonstrating potential as antiviral agents .
  • Anticancer Properties : Triazoles are known for their anticancer activities. Ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with enzymes through hydrogen bonding and π-π stacking interactions. This property allows it to act as an enzyme inhibitor in various biochemical pathways .
  • Molecular Docking Studies : Computational studies have shown that ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate can effectively bind to target proteins involved in viral entry and replication processes. For example, docking studies revealed strong interactions with key amino acids in the SARS-CoV-2 spike protein .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole compounds similar to ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate:

StudyFindings
Murugavel et al. (2022)Investigated triazole derivatives as inhibitors of SARS-CoV-2; binding energies ranged from -8.8 to -8.9 Kcal/mol with multiple interactions noted .
Karypidou et al. (2020)Evaluated novel 1,2,3-triazoles as anti-SARS-CoV-2 agents; highlighted significant inhibition against viral proteases .
Research on Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; specific MIC values were reported for different derivatives .

Q & A

Q. What is an optimized synthetic route for ethyl 1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example:

  • React 3-methylbenzyl azide with ethyl propiolate in a 1:1.5 molar ratio using a Cu(I) catalyst (e.g., CuSO₄·Na ascorbate) in toluene at reflux (~110°C) for 24 hours.
  • Purify via silica gel chromatography (eluent: dichloromethane/ether) to achieve yields >80% .
  • Confirm regioselectivity (1,4-disubstituted triazole) using NMR and X-ray crystallography .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Grow crystals via slow evaporation (e.g., dichloromethane/ether) .
  • Collect data on a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refine using SHELXL: Bond lengths (e.g., N–N = 1.309–1.356 Å) and angles (e.g., C–CH₂–N = 112.1°) are consistent with triazole derivatives. Hydrogen-bonding networks (C–H⋯O/N) stabilize the lattice .

Q. What spectroscopic techniques validate its structure?

  • ¹H/¹³C NMR : Triazole protons appear as singlets (δ 7.5–8.5 ppm). The ester carbonyl (C=O) resonates at ~165 ppm in ¹³C NMR .
  • IR : Stretching bands for C=O (~1700 cm⁻¹) and triazole ring (~1450 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass matching [M+H]⁺ (e.g., m/z calculated for C₁₃H₁₄N₃O₂: 260.1035) ensures purity .

Advanced Research Questions

Q. How do steric/electronic effects of the 3-methylbenzyl group influence reactivity?

  • The 3-methyl group increases steric hindrance, slowing nucleophilic attacks at the triazole C4 position. Comparative studies with para-substituted analogs (e.g., 4-methoxybenzyl) show reduced reaction rates in CuAAC (e.g., 72% vs. 85% yield) .
  • Electron-donating substituents (e.g., methyl) stabilize the triazole ring via hyperconjugation, altering dipole moments in DFT calculations .

Q. How to resolve contradictions in reported crystallographic data for similar triazoles?

  • Discrepancies in bond lengths (e.g., N1–N2 = 1.309–1.356 Å vs. 1.320 Å in other studies) may arise from temperature-dependent disorder or refinement protocols .
  • Re-refine raw data using SHELXL with updated constraints (e.g., anisotropic displacement parameters for non-H atoms) . Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What strategies enable regioselective functionalization of the triazole core?

  • C4 Modification : Hydrolyze the ester to carboxylic acid (e.g., NaOH/EtOH, 60°C), then couple with amines via EDCI/HOBt to form amides .
  • N1 Substitution : Replace the benzyl group via nucleophilic displacement (e.g., NaN₃/DMF) to introduce azide functionalities for further click reactions .

Q. How to design SAR studies targeting biological activity?

  • Synthesize analogs with varied substituents (e.g., halogen, nitro, sulfonamide) at the benzyl or triazole positions .
  • Evaluate inhibitory activity against enzymes (e.g., carbonic anhydrase) using kinetic assays. Correlate IC₅₀ values with Hammett σ constants to quantify electronic effects .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous solvents and degas reaction mixtures to prevent Cu(I) oxidation .
  • Crystallization Troubleshooting : Add seed crystals or adjust solvent polarity (e.g., hexane/EtOAc) to improve crystal quality .
  • Data Interpretation : For ambiguous NMR peaks, use 2D techniques (HSQC, HMBC) to assign signals unambiguously .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.